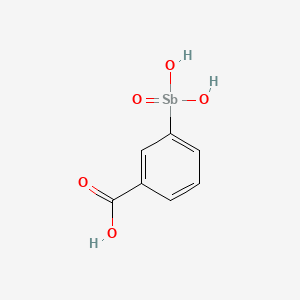
3-(Dihydroxy(oxido)stibino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dihydroxy(oxido)stibino)benzoic acid typically involves the reaction of benzoic acid derivatives with antimony-containing reagents. One common method is the reaction of benzoic acid with antimony trioxide (Sb2O3) in the presence of an oxidizing agent. The reaction conditions often require elevated temperatures and an acidic or basic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Dihydroxy(oxido)stibino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state forms.
Substitution: The dihydroxy(oxido)stibino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while reduction could produce antimony(III) compounds .
Scientific Research Applications
3-(Dihydroxy(oxido)stibino)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organometallic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in antimony-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Dihydroxy(oxido)stibino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions and other biomolecules, influencing their activity and function. The pathways involved may include redox reactions and ligand exchange processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzoic acid: A phenolic acid with similar structural features but lacking the antimony component.
3,4-Dihydroxybenzoic acid: Another phenolic acid with different hydroxyl group positions.
Benzoic acid: The parent compound without any substitutions.
Uniqueness
3-(Dihydroxy(oxido)stibino)benzoic acid is unique due to the presence of the antimony atom, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in catalysis, materials science, and medicinal chemistry .
Properties
CAS No. |
87076-01-5 |
|---|---|
Molecular Formula |
C7H7O5Sb |
Molecular Weight |
292.89 g/mol |
IUPAC Name |
3-stibonobenzoic acid |
InChI |
InChI=1S/C7H5O2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);2*1H2;;/q;;;;+2/p-2 |
InChI Key |
HXNQSKBAJJRUIO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


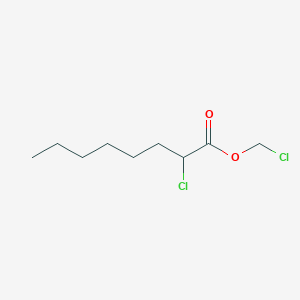
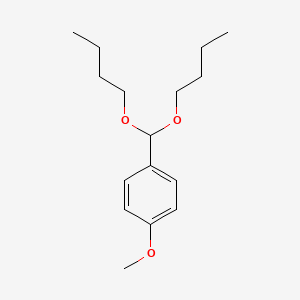
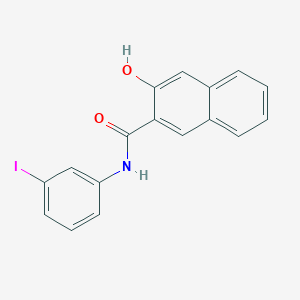
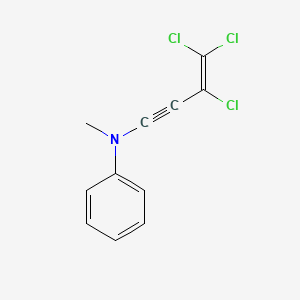

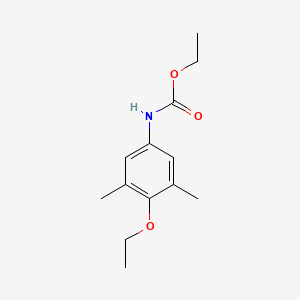
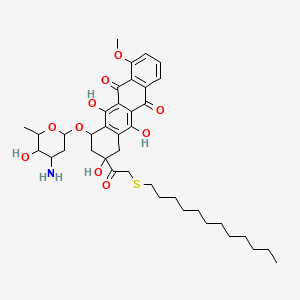
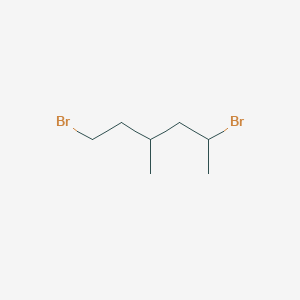
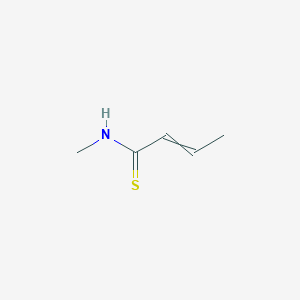
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
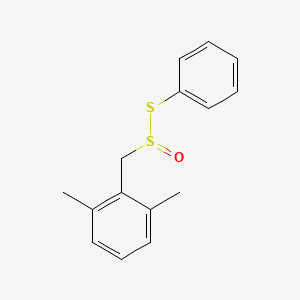
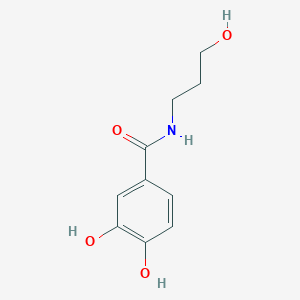
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
